molecular formula C12H11N3O B2990054 2-amino-N-(pyridin-4-yl)benzamide CAS No. 91396-95-1

2-amino-N-(pyridin-4-yl)benzamide

Cat. No.: B2990054
CAS No.: 91396-95-1
M. Wt: 213.24
InChI Key: ARCHKMRCNMSPDH-UHFFFAOYSA-N
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Description

2-amino-N-(pyridin-4-yl)benzamide is an organic compound with the molecular formula C12H11N3O It is a derivative of benzamide, where the amide group is substituted with a pyridine ring at the 4-position and an amino group at the 2-position of the benzene ring

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of 2-amino-N-(pyridin-4-yl)benzamide on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-4-yl)benzamide typically involves the reaction of isatoic anhydride with 2-aminopyridine. The reaction is carried out in dimethylformamide (DMF) as a solvent and requires refluxing for about 5 hours. The reaction mixture is then concentrated under vacuum, and the product is isolated using silica gel column chromatography with a mixture of petroleum ether and ethyl acetate (3:1) as the eluent. The compound is obtained as a white solid with a yield of approximately 52% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzamide and pyridine derivatives.

Scientific Research Applications

2-amino-N-(pyridin-4-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridine ring at the 2-position.

    N-(pyridin-4-yl)benzamide: Lacks the amino group at the 2-position of the benzene ring.

    N-(pyridin-3-yl)benzamide: Pyridine ring at the 3-position.

Uniqueness

2-amino-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the amino and pyridine groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

2-amino-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCHKMRCNMSPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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